molecular formula C6H7ClN4 B2875235 Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride CAS No. 136577-24-7

Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride

Cat. No.: B2875235
CAS No.: 136577-24-7
M. Wt: 170.6
InChI Key: WDTOKMBNUXQPEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride ( 136577-24-7) is a high-purity organic building block with the molecular formula C6H7ClN4 and a molecular weight of 170.60 g/mol . This compound is supplied with a typical purity of not less than 98% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses . The provided batch-specific documentation includes characterization data such as NMR, HPLC, and LC-MS to support your research and development efforts . The pyrazolo[1,5-b]pyridazine scaffold is a nitrogen-rich bicyclic heteroaromatic system of significant interest in medicinal chemistry. While specific biological data for this exact compound is not widely published, structural analogs based on pyrazolo-fused heterocycles are extensively investigated as key scaffolds in drug discovery . For instance, related pyrazolo[1,5-a]pyrimidine cores have been developed into potent and selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a promising therapeutic target for inflammatory and autoimmune diseases such as asthma and chronic obstructive pulmonary disease (COPD) . Furthermore, such heterocyclic cores are explored for targeting G protein-coupled receptors like the N-formyl peptide receptors (FPRs), which play critical roles in regulating inflammation and cancer progression . This compound serves as a versatile synthetic intermediate for constructing more complex molecules, facilitating the exploration of new chemical space in pharmaceutical research.

Properties

IUPAC Name

pyrazolo[1,5-b]pyridazin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.ClH/c7-5-4-9-10-6(5)2-1-3-8-10;/h1-4H,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTOKMBNUXQPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2N=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-b]pyridazin-3-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine . This method provides concise access to the desired pyrazolopyridazine scaffold.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Pyrazolo[1,5-b]pyridazine derivatives have demonstrated potential in medicinal chemistry, particularly as kinase inhibitors and treatments for various diseases . Research indicates that the pyrazolo[1,5-b]pyridazine core is a promising scaffold for therapeutic applications, including neglected tropical diseases and as antibiotic adjuvants .

Scientific Applications

  • Kinase Inhibition Pyrazolo[1,5-b]pyridazine derivatives have been identified as inhibitors of human kinases . These compounds have been optimized for selectivity against kinases like GSK-3β and CDK-2, which are relevant in diseases such as human African trypanosomiasis .
  • Drug Discovery The pyrazolo[1,5-b]pyridazine scaffold has been investigated for activity against serine/threonine kinase (Stk1) in Staphylococcus aureus and human kinases, suggesting its utility in antibacterial and antiparasitic drug development .
  • ** selectivity and ADME Optimization** Optimization efforts have led to the development of compounds with improved selectivity and ADME (absorption, distribution, metabolism, and excretion) profiles . For instance, modifications at the R1 position of the pyrazolo[1,5-b]pyridazine core can significantly alter potency against different kinases .
  • Ligand Efficiency and Selectivity A series of pyrazolo[1,5-b]pyridazine inhibitors have demonstrated excellent ligand efficiencies and selectivity . Modifications to the pyrazolo[1,5-b]pyridazine core can affect DYRK1A affinity, selectivity, solubility, and metabolic stability .
  • Other therapeutic purposes Pyrazolo[3,4-b]pyridines have been used as a scaffold for synthesizing small molecules with therapeutic properties for treating different diseases .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-b]pyridazin-3-amine hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Pyrazolo[1,5-b]pyridazine Derivatives with Aromatic Substituents

  • N-Cyclopropyl-4-(2-(4-methoxyphenyl)pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine (S1a) : Features a 4-methoxyphenyl group at the 2-position and a pyrimidine substituent at the 4-position. The methoxy group enhances lipophilicity (logP ≈ 3.5), while the pyrimidine-amine linkage contributes to hydrogen-bonding interactions in biological targets. Yield: 69% via microwave-assisted synthesis .
  • 4-(2-(4-(Trifluoromethyl)phenyl)pyrazolo[1,5-b]pyridazin-3-yl)-N-(3-methoxyphenyl)pyrimidin-2-amine (S1c) : Incorporates a trifluoromethyl group, increasing metabolic stability and electron-withdrawing effects. Yield: 81–93% under prolonged heating (16 hours at 110°C) .

Pyrazolo[1,5-a]pyridine and Triazolo Analogs

  • Pyrazolo[1,5-a]pyridine-3,6-diamine : Differs in the fused pyridine ring (vs. pyridazine in the target compound), altering aromaticity and hydrogen-bonding capacity. This analog shows higher aqueous solubility (logP ≈ 1.8) due to the reduced nitrogen density .
  • Triazolo[4,5-b]pyridine derivatives : Replace the pyrazole ring with a triazole, reducing planarity and impacting kinase selectivity. These compounds exhibit anti-inflammatory and hypoglycemic activities .

Functional Group Variations

  • Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate : Substitutes the amine with a methyl ester, significantly increasing lipophilicity (logP ≈ 2.9) but reducing solubility. This derivative is used as a synthetic intermediate .
  • 2-(3-(2-((4-(tert-Butyl)phenyl)amino)pyrimidin-4-yl)pyrazolo[1,5-b]pyridazin-2-yl)propan-2-ol: Introduces a hydroxyl-containing substituent, improving solubility (logP ≈ 2.1) and enabling hydrogen bonding. Yield: 47% via conventional heating .

Key Research Findings

  • Kinase Inhibition: Pyrazolo[1,5-b]pyridazin-3-amine derivatives exhibit potent DYRK inhibition, with IC50 values in the nanomolar range. Substituents like pyrimidin-2-ylamine enhance target engagement via hydrogen bonding .
  • Metabolic Stability : Trifluoromethyl and methoxy groups in analogs like S1c reduce oxidative metabolism, extending half-life in vitro .
  • Toxicity Profiles : Amine hydrochloride salts generally show lower cytotoxicity (CC50 > 50 µM) compared to ester or ketone derivatives, which may react with cellular nucleophiles .

Biological Activity

Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a comprehensive review of the literature.

Chemical Structure and Properties

This compound features a unique bicyclic structure that combines pyrazole and pyridazine rings. This structural configuration is believed to contribute to its distinct biological activities, including enzyme inhibition and modulation of signaling pathways.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Kinase Inhibition : The compound has been identified as an inhibitor of various kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3β). These kinases play critical roles in cell cycle regulation and signal transduction pathways, making them pivotal in cancer therapy .
  • Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against various pathogens, suggesting its potential use in treating infections .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound against different cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism Reference
MCF73.79Apoptosis induction
SF-26812.50Cell cycle arrest
NCI-H46042.30Inhibition of proliferation
Hep-23.25Cytotoxicity
P81517.82Cytotoxicity

Antimicrobial Activity

Research has also highlighted the compound's effectiveness against specific bacterial strains:

  • Staphylococcus aureus : Demonstrated significant inhibitory effects, indicating potential as an antimicrobial agent .
  • Trypanosoma brucei : The compound showed promise in reducing parasitemia in animal models, suggesting effectiveness against African sleeping sickness .

Case Studies

  • Cancer Therapeutics : A study conducted by Cankara et al. evaluated various derivatives of this compound for their cytotoxic effects on HCT116 and MCF7 cell lines. The most potent derivative exhibited an IC50 value of 1.1 µM against HCT116 cells, demonstrating significant anticancer activity .
  • Infectious Disease Treatment : In a high-throughput screening study involving over 42,000 compounds, this compound was identified as a promising candidate for treating human African trypanosomiasis due to its selectivity for T. b. brucei over human kinases .

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